molecular formula C11H13Cl B3315637 3-(4-Chloro-2-methylphenyl)-2-methyl-1-propene CAS No. 951894-06-7

3-(4-Chloro-2-methylphenyl)-2-methyl-1-propene

Cat. No.: B3315637
CAS No.: 951894-06-7
M. Wt: 180.67 g/mol
InChI Key: RJXUBGBFSBIRCT-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a chloro-substituted phenyl group attached to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenyl)-2-methyl-1-propene typically involves the alkylation of 4-chloro-2-methylphenol with an appropriate alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where 4-chloro-2-methylphenol reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methylphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chloro-2-methylphenyl)-2-methyl-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: A precursor in the synthesis of 3-(4-Chloro-2-methylphenyl)-2-methyl-1-propene.

    3-Chloro-2-methylphenol: Another chloro-substituted phenol with similar chemical properties.

    4-Chloro-3-methylphenol: A structural isomer with different substitution patterns on the phenyl ring.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a propene chain, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-chloro-2-methyl-1-(2-methylprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-8(2)6-10-4-5-11(12)7-9(10)3/h4-5,7H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXUBGBFSBIRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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